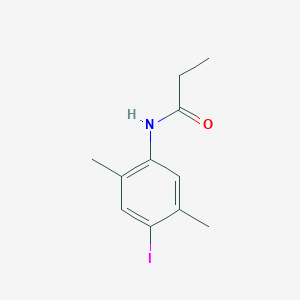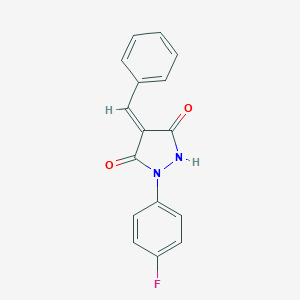![molecular formula C22H25N5O2S B301661 N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B301661.png)
N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a chemical compound that has gained significant attention in the scientific research community. It is a member of the triazole family of compounds and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and physiological effects:
N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation in various animal models of inflammation. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-microbial properties against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is that it exhibits a range of biological activities, making it a versatile compound for scientific research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different biological systems.
Orientations Futures
There are several future directions for the scientific research of N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its effects on different biological systems, such as the cardiovascular and nervous systems. Finally, there is a need to better understand its mechanism of action, which will help to guide future research on this compound.
In conclusion, N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide is a versatile compound that exhibits a range of biological activities. Its synthesis method involves a series of steps, and its mechanism of action is not fully understood. However, it has potential as a therapeutic agent for the treatment of Alzheimer's disease and has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Further research is needed to better understand its effects on different biological systems and its mechanism of action.
Méthodes De Synthèse
The synthesis of N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide involves a series of steps. The starting material is 2,4-dimethylphenylhydrazine, which is reacted with ethyl acetoacetate to form a hydrazone. The hydrazone is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This thiosemicarbazone is then reacted with ethyl 2-bromoacetate to form the corresponding ethyl 2-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate. Finally, this compound is reacted with benzoyl chloride to form N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide.
Applications De Recherche Scientifique
N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide has been found to exhibit a range of biological activities. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
Nom du produit |
N-{1-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide |
|---|---|
Formule moléculaire |
C22H25N5O2S |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
N-[1-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]benzamide |
InChI |
InChI=1S/C22H25N5O2S/c1-14-10-11-18(15(2)12-14)24-19(28)13-30-22-26-25-20(27(22)4)16(3)23-21(29)17-8-6-5-7-9-17/h5-12,16H,13H2,1-4H3,(H,23,29)(H,24,28) |
Clé InChI |
XADWIPMUIXJKQP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C(C)NC(=O)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-chloro-N-[4-(diethylamino)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B301581.png)

![2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B301587.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B301588.png)
![N-[2-(4-morpholinyl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301590.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B301591.png)





![1-(3-Chloro-4-fluorophenyl)-4-{[5-(4-chlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B301600.png)
![4-{[5-(4-Chlorophenyl)-2-furyl]methylene}-1-(3-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B301602.png)